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Compound of Interest

Compound Name: N,N-Diisopropylformamide

Cat. No.: B1346593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of N,N-
Diisopropylformamide (DIPF), a sterically hindered polar aprotic solvent and reagent

increasingly utilized in organic synthesis and pharmaceutical development. This document

details the most common synthetic methodologies, complete with experimental protocols, and

presents a comparative analysis of these routes.

Introduction
N,N-Diisopropylformamide (CAS No. 2700-30-3) is a colorless to light brown liquid with a

boiling point of 196 °C. Its unique properties, stemming from the bulky isopropyl groups on the

nitrogen atom, make it a valuable tool in reactions where traditional amide solvents like N,N-

dimethylformamide (DMF) might be too reactive or lead to undesired side reactions. It serves

as a catalyst in certain reactions and as a specialized solvent.[1] This guide focuses on the

practical synthesis of DIPF, providing researchers with the necessary information to produce

this reagent in a laboratory or industrial setting.

Core Synthetic Methodologies
The preparation of N,N-Diisopropylformamide primarily revolves around the N-formylation of

diisopropylamine. This can be achieved through several methods, with the most prevalent

being direct reaction with formic acid and the use of more reactive formylating agents like

acetic formic anhydride.
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Direct Formylation with Formic Acid
The direct reaction between diisopropylamine and formic acid is a straightforward and atom-

economical approach to N,N-Diisopropylformamide. The reaction proceeds by nucleophilic

attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the

amide.

For large-scale production, the reaction is typically carried out under high temperature and

pressure in an autoclave. This method drives the dehydration equilibrium towards the product

without the need for azeotropic distillation.[1]

In a laboratory setting, the reaction can be effectively carried out at atmospheric pressure by

using a Dean-Stark apparatus to remove the water byproduct azeotropically.[2] Toluene is a

common solvent for this purpose. This method avoids the need for high-pressure equipment

and is suitable for smaller-scale preparations.

Formylation with Acetic Formic Anhydride
For a more rapid and often higher-yielding reaction under milder conditions, acetic formic

anhydride can be employed as the formylating agent.[2] This mixed anhydride is more reactive

than formic acid itself. Due to its instability, it is typically generated in situ by reacting formic

acid with acetic anhydride.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the primary synthetic

methods for N,N-Diisopropylformamide.
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Parameter

High-Pressure

Formic Acid

Method[1]

Azeotropic Formic

Acid Method

(Adapted from[2])

In Situ Acetic Formic

Anhydride Method

(Adapted from[3])

Diisopropylamine

(equiv.)
1.0 1.0 1.0

Formylating Agent Formic Acid 85-98% Formic Acid
Formic Acid / Acetic

Anhydride

Formylating Agent

(equiv.)
1.05 1.2 - 2.0

1.5 (Formic Acid) / 1.2

(Acetic Anhydride)

Solvent None Toluene
Dichloromethane

(DCM)

Temperature (°C) ~200 Reflux (~111)
0 to Room

Temperature

Pressure ~1.7 MPa Atmospheric Atmospheric

Reaction Time ~3 hours 4 - 9 hours 2 - 4 hours

Typical Yield High (not specified) >90% (expected) >95% (expected)

Experimental Protocols
Method A: Laboratory Synthesis via Azeotropic
Distillation with Formic Acid
This protocol is adapted from general procedures for the N-formylation of secondary amines.[2]

Materials:

Diisopropylamine (1.0 equiv)

Formic Acid (98%) (1.2 equiv)

Toluene

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux

condenser, add diisopropylamine (e.g., 20.2 g, 0.2 mol) and toluene (150 mL).

Add formic acid (e.g., 11.0 g, 0.24 mol) to the stirred solution.

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-

Stark trap.

Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis

indicates the consumption of the starting amine.

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator to yield the crude N,N-Diisopropylformamide.

Purify the crude product by fractional distillation under atmospheric pressure, collecting the

fraction boiling at approximately 196 °C.

Method B: Laboratory Synthesis via In Situ Generation
of Acetic Formic Anhydride
This protocol is adapted from general procedures for N-formylation using acetic formic

anhydride.[3]

Materials:

Diisopropylamine (1.0 equiv)

Formic Acid (98-100%) (1.5 equiv)

Acetic Anhydride (1.2 equiv)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Two round-bottom flasks

Ice bath

Magnetic stirrer and stir bar

Dropping funnel
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Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Preparation of Acetic Formic Anhydride: In a clean, dry flask, add formic acid (e.g., 13.8 g,

0.3 mol) and cool the flask in an ice bath. Slowly add acetic anhydride (e.g., 24.5 g, 0.24

mol) to the stirred formic acid, maintaining the temperature below 10 °C. Stir the mixture at 0

°C for 20 minutes.

Formylation Reaction: In a separate flask, dissolve diisopropylamine (e.g., 20.2 g, 0.2 mol) in

DCM (100 mL) and cool to 0 °C in an ice bath.

Slowly add the freshly prepared acetic formic anhydride solution to the cooled

diisopropylamine solution via a dropping funnel over 30 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution until gas evolution ceases.

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again

with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary

evaporator.

Purify the resulting crude product by fractional distillation at atmospheric pressure, collecting

the fraction at 196 °C.
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Method A: Direct Formylation

Method B: Via Mixed Anhydride

Diisopropylamine
N,N-Diisopropylformamide Toluene, Reflux

-H2O (Dean-Stark)

Formic Acid

Acetic Formic
Anhydride (in situ)Acetic Anhydride  0 °C

 DCM, 0 °C to RT

Water
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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